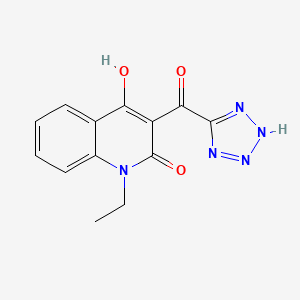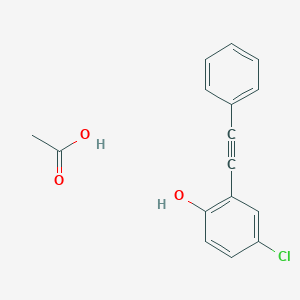
Acetic acid--4-chloro-2-(phenylethynyl)phenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–4-chloro-2-(phenylethynyl)phenol (1/1) is a compound that combines the properties of acetic acid and a phenolic structure with a chloro and phenylethynyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-chloro-2-(phenylethynyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-iodophenol and phenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to form the phenylethynyl linkage. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Final Product: The resulting product is then treated with acetic acid to yield acetic acid–4-chloro-2-(phenylethynyl)phenol.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The phenolic group in acetic acid–4-chloro-2-(phenylethynyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
Acetic acid–4-chloro-2-(phenylethynyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its derivatives may have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid–4-chloro-2-(phenylethynyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloro and phenylethynyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
4-Chloro-2-phenylphenol: Similar structure but lacks the ethynyl group.
2-Phenylethynylphenol: Similar structure but lacks the chloro group.
4-Chloro-2-ethynylphenol: Similar structure but lacks the phenyl group.
Uniqueness: Acetic acid–4-chloro-2-(phenylethynyl)phenol is unique due to the combination of its chloro, phenylethynyl, and phenolic groups. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
This detailed article provides a comprehensive overview of acetic acid–4-chloro-2-(phenylethynyl)phenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
183589-11-9 |
|---|---|
Fórmula molecular |
C16H13ClO3 |
Peso molecular |
288.72 g/mol |
Nombre IUPAC |
acetic acid;4-chloro-2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H9ClO.C2H4O2/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11;1-2(3)4/h1-5,8-10,16H;1H3,(H,3,4) |
Clave InChI |
LADUMSHHVHSZAL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


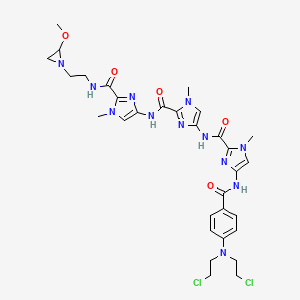
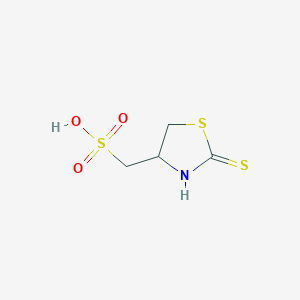
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
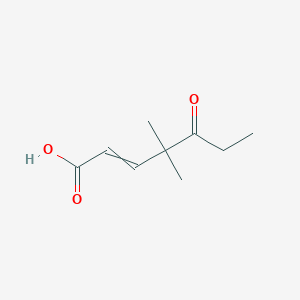
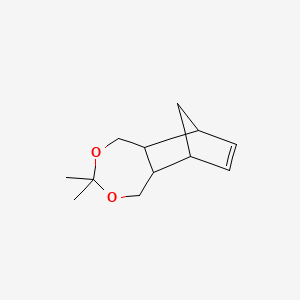
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

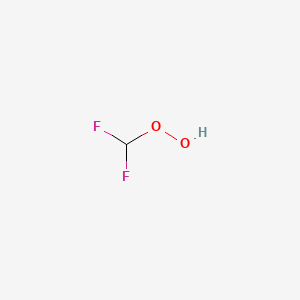
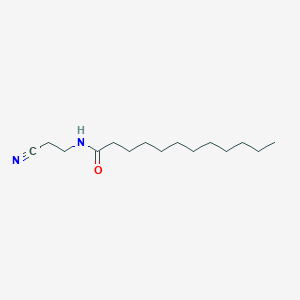
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

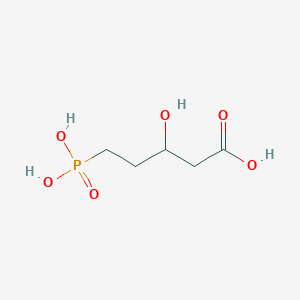
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
